molecular formula C10H10ClF3N2O2 B7988391 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylamino)-propionic acid methyl ester

2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylamino)-propionic acid methyl ester

Cat. No.: B7988391
M. Wt: 282.64 g/mol
InChI Key: DFXRRTTXHWUNGX-UHFFFAOYSA-N
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Description

2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylamino)-propionic acid methyl ester is a complex organic compound with significant applications in various fields of scientific research. Its unique structure, characterized by the presence of a chloro and trifluoromethyl group on a pyridine ring, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylamino)-propionic acid methyl ester typically involves multiple steps. One common method starts with the chlorination of 2-amino-4-trifluoromethylpyridine, followed by the introduction of the propionic acid methyl ester group through a series of substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reaction time to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylamino)-propionic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert it into amines or alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or other polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylamino)-propionic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of biochemical assays and probes.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylamino)-propionic acid methyl ester exerts its effects involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylamino)acetic acid
  • 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylamino)ethanol

Uniqueness

Compared to similar compounds, 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylamino)-propionic acid methyl ester offers unique advantages due to its ester group, which enhances its solubility and reactivity. This makes it a more versatile intermediate in various synthetic applications.

Properties

IUPAC Name

methyl 2-[[6-chloro-4-(trifluoromethyl)pyridin-2-yl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2O2/c1-5(9(17)18-2)15-8-4-6(10(12,13)14)3-7(11)16-8/h3-5H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXRRTTXHWUNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC1=NC(=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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